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Abstract: This document provides detailed application notes and protocols for the utilization of
indium trichloride (InCls) in the fabrication of thin-film solar cells. It is intended for
researchers, scientists, and professionals in the field of renewable energy and materials
science. The protocols herein cover the use of InCls as a post-deposition treatment agent for
the recrystallization of Copper Indium Gallium Selenide (CIGS) and Copper Indium Selenide
(CIS) absorber layers, as well as its emerging application in modifying hole transport layers in
organic solar cells and as a precursor for other indium-containing functional layers.

Introduction

Indium trichloride (InCl3) is a versatile inorganic compound that has found significant
application in the advancement of thin-film photovoltaic technologies.[1] Its primary roles
include acting as a potent fluxing agent for the recrystallization of chalcopyrite thin films and as
a precursor for the formation of various indium-containing compounds used in solar cell device
structures.[2][3][4] The application of InCls treatments has been demonstrated to enhance the
morphological and crystalline properties of the absorber layer, leading to improvements in
overall solar cell performance.[4][5]

Applications of Indium Trichloride in Thin-Film Solar

Cells
Recrystallization of CIGS and CIS Absorber Layers
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A key application of InCls is in the post-deposition vapor treatment of CIGS and CIS thin films.
This process promotes the growth of larger, more uniform grains within the absorber layer,
which is crucial for reducing grain boundary recombination and improving charge carrier
transport.[3][4] The treatment is typically performed by annealing the deposited CIGS or CIS
film in an InCls vapor environment.[5]

Hole Transport Layer (HTL) Modification in Organic
Solar Cells (OSCs)

Recent research has shown that modifying the indium tin oxide (ITO) hole transport layer with a
thin interfacial layer of recycled indium trichloride can significantly enhance the performance
and stability of organic solar cells.[5] This modification can lead to higher power conversion
efficiencies and improved device longevity compared to standard HTLs like PEDOT:PSS.[5]

Precursor for Indium-Containing Layers

Anhydrous indium trichloride serves as a precursor for the synthesis of various indium
compounds used in solar cells, such as indium oxide (In20s3) and indium tin oxide (ITO).[6] It
can be used in chemical solution deposition, chemical vapor deposition (CVD), and atomic
layer deposition (ALD) processes to create these transparent conducting oxide layers.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of indium trichloride
treatment on the performance of different types of thin-film solar cells.

Table 1: Performance of Organic Solar Cells with InCls-Modified ITO HTL
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Power 5 Short- Stability
en-
HTL Conversion C'p " Circuit Fill Factor (retained
ircui
Material Efficiency Current (%) efficiency
Voltage (V)
(%) (mAlcm?) after 1000h)
INCls—ITO 18.92 0.88 26.12 79.34 ~90%
78% (after
PEDOT:PSS 18.39 0.88 25.24 79.57
<100h)
ITO alone 16.08 0.85 24.88 73.10 Not Reported
Data sourced from a 2023 study by Zhejiang University.[5]
Table 2: Performance of InCls-Treated CIGS Solar Cells (Post-KCN Etching)
o Short-Circuit Power
Open-Circuit . .
Treatment Current Fill Factor (%) Conversion
Voltage (V) .
(mA/cm?) Efficiency (%)
InCls followed by
0.34 27.5 42.6 4.0
KCN etch
InCls (no etch) 0.35 14.4 42.0 21

This table presents data on the effect of post-recrystallization KCN treatment on device
performance.[4]

Experimental Protocols
Protocol for InCls Vapor Treatment of CIGS/CIS Thin
Films

This protocol describes a general procedure for the ex-situ recrystallization of CIGS and CIS
thin films using indium trichloride vapor.

Materials:
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e As-deposited CIGS or CIS thin film on a suitable substrate (e.g., molybdenum-coated soda-
lime glass).

e Anhydrous indium trichloride (InCls) powder (99.99% purity).[6]

o Elemental selenium (Se) powder (optional, to maintain Se overpressure).
e Quartz tube.

e Vacuum furnace or custom-built annealing chamber.[8]

o Deionized water.

Procedure:

e Place the as-deposited CIGS/CIS sample inside a quartz tube.

e Add a specific amount of InCls powder (e.g., 5 mg) and optionally selenium powder (e.g., 50
mg) into the quartz tube, ensuring it is not in direct contact with the sample.[8]

o Seal the quartz tube and place it inside a furnace.

o Evacuate the chamber to a pressure below 70 mTorr.[8]

o Heat the furnace to the desired annealing temperature (e.g., 400°C, 450°C, or 500°C).[5][8]
e Maintain the annealing temperature for a specific duration, typically 30 minutes.[4][5]

o After annealing, turn off the furnace and allow the chamber to cool down to room
temperature naturally.

e Once cooled, remove the sample from the quartz tube.

» Rinse the sample with deionized water to remove any residual alkali species from the
surface and dry it with nitrogen gas.[5]

Protocol for Preparation of InCls-Modified ITO HTL for
Organic Solar Cells
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This protocol outlines the fabrication of an organic solar cell using an InCls-modified ITO hole
transport layer.

Materials:

e Glass substrate with a patterned ITO layer.

o Recycled indium trichloride (InCls).

o Bulk heterojunction (BHJ) photoactive material.

e Electron transport layer (ETL) material (e.g., Bis-FIMG).
 Silver (Ag) for the metal contact.

e Aqueous soaking bath.

Procedure:

o Clean the ITO-coated glass substrate.

e Prepare a thin interfacial layer of InCls on the ITO surface. A reported method involves an
agueous soaking process to recycle and deposit the InCls.[5]

o Deposit the bulk heterojunction (BHJ) layer onto the InCls-modified ITO.
» Deposit the electron transport layer (ETL) on top of the BHJ layer.

» Finally, deposit the silver metal contact via thermal evaporation to complete the device
structure.

Visualizations
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Caption: Experimental workflow for InCls vapor treatment of CIGS/CIS solar cells.
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Caption: Morphological changes in CIGS/CIS thin films after InCls treatment.

Concluding Remarks

The use of indium trichloride presents a promising and effective method for enhancing the
performance of thin-film solar cells. For CIGS and CIS technologies, the InCls vapor treatment
is a valuable post-deposition technique to improve the quality of the absorber layer, leading to
larger grain sizes and better crystallinity. In the realm of organic photovoltaics, InCls-based
modification of the HTL offers a pathway to higher efficiency and improved device stability.
Further research and optimization of these protocols are encouraged to fully realize the
potential of indium trichloride in advancing thin-film solar cell technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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